molecular formula C24H24N6O3 B12530444 Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide CAS No. 864849-95-6

Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide

Cat. No.: B12530444
CAS No.: 864849-95-6
M. Wt: 444.5 g/mol
InChI Key: FQQADGWQOIOLBV-UHFFFAOYSA-N
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Description

This compound is a structurally complex hydrazide derivative featuring two acetylamino-substituted phenyl groups interconnected via a diazenyl (N=N) linkage and a hydrazide moiety. Its molecular architecture combines aromaticity, hydrogen-bonding capacity (via acetamide groups), and conformational rigidity, making it a candidate for pharmaceutical or agrochemical research .

Properties

CAS No.

864849-95-6

Molecular Formula

C24H24N6O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-[2-[4-[(4-acetamidophenyl)diazenyl]phenyl]-2-acetylhydrazinyl]phenyl]acetamide

InChI

InChI=1S/C24H24N6O3/c1-16(31)25-19-4-8-21(9-5-19)27-28-22-12-14-24(15-13-22)30(18(3)33)29-23-10-6-20(7-11-23)26-17(2)32/h4-15,29H,1-3H3,(H,25,31)(H,26,32)

InChI Key

FQQADGWQOIOLBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NN(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylaminophenylhydrazine with 4-nitrophenylhydrazine under controlled conditions to form the diazenyl intermediate. This intermediate is then subjected to further reactions with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the diazenyl groups into amines.

    Substitution: The acetylamino groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound’s diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activities and the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and related derivatives:

Compound Molecular Formula Molecular Weight Key Functional Groups logP Biological Activity/Application Reference
Target Compound: Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide C₂₄H₂₂N₆O₄ (estimated) ~482.48 g/mol Hydrazide, diazenyl, acetylamino-phenyl N/A Hypothesized: Prodrug or insecticidal
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (Compound 12) C₁₆H₁₇N₃O₆S 379.39 g/mol Sulfonamide, hydrazide, methoxy, acetylamino N/A Antitubercular agent
[[4-(Acetylamino)phenyl]sulfonyl]-2-furancarboxylic acid hydrazide (Compound 19) C₁₃H₁₃N₃O₆S 355.33 g/mol Sulfonamide, hydrazide, furan, acetylamino N/A Antitubercular agent
N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide C₁₅H₁₄N₄O₆S 378.36 g/mol Sulfonamide, hydrazide, nitrobenzoyl, acetylamino N/A Intermediate for sulfonamide antibiotics
Prodrug-A ([4-(acetylamino)phenyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate]) C₂₁H₂₅NO₃ 339.42 g/mol Acetylamino-phenyl ester, ibuprofen-derived 4.56 Prodrug (enhanced lipophilicity)
2-[4-(4,5-dihydro-5-(substituted phenyl)-1H-pyrazol-3-yl)phenoxy] acetic acid hydrazide (26–30) Variable (e.g., C₁₇H₁₆N₄O₂) ~320–400 g/mol Hydrazide, pyrazoline, phenoxy N/A Insecticidal (Helicoverpa armigera)

Structural and Functional Analysis:

  • Sulfonamide Derivatives (Compounds 12, 19, 4): These share the acetylamino-phenyl and hydrazide groups with the target compound but replace the diazenyl linkage with sulfonamide bridges. Sulfonamides are known for antimicrobial activity, as seen in their antitubercular applications .
  • Prodrugs (Prodrug-A/B): These ester derivatives of ibuprofen/diclofenac and paracetamol utilize acetylamino-phenyl groups to enhance lipophilicity (logP = 4.56–4.90 vs. parent drugs: 3.97–4.51) . The target compound’s hydrazide group, however, introduces polarity, which could balance lipophilicity for optimized bioavailability.
  • Insecticidal Hydrazides (Compounds 26–30): Phenoxy-acetic acid hydrazides with pyrazoline moieties demonstrate insecticidal activity .

Physicochemical Properties:

  • The diazenyl group may confer UV-vis absorption (relevant for dyes or analytical detection), while the hydrazide enhances hydrogen-bonding capacity.

Biological Activity

The compound Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions between various hydrazides and acetylated phenolic derivatives. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of similar structures displayed varying degrees of activity against both bacterial and fungal strains. For instance, compounds with an IC50 value (the concentration required to inhibit 50% of the microbial growth) ranging from 1.67 µM to 4.63 µM were noted against specific pathogens, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMicrobial StrainIC50 (µM)Mechanism of Action
5cE. coli1.67Inhibition of cell wall synthesis
5hC. albicans4.63Disruption of membrane integrity

The mechanisms through which this compound exerts its biological activity include:

  • Inhibition of Enzyme Activity : The hydrazide moiety is known to interact with key enzymes in microbial cells, disrupting metabolic pathways.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, preventing replication and transcription.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of tests were conducted on Gram-positive and Gram-negative bacteria using the synthesized compound. The results indicated that it was particularly effective against resistant strains of E. coli and Staphylococcus aureus, showcasing its potential as a lead candidate for antibiotic development.

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal activity against Candida species. The compound demonstrated a significant reduction in fungal load in vitro, suggesting its potential use in treating fungal infections, particularly in immunocompromised patients.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
  • Formulation Development : To create effective delivery systems for clinical applications.

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